

# A Comparative Review of Preclinical Data for the GPR119 Agonist DA-1241

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for **DA-1241**, a novel G-protein coupled receptor 119 (GPR119) agonist, with other relevant GPR119 agonists. The information is intended to offer an objective overview of the current preclinical landscape for this therapeutic target, with a focus on metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).

# **Mechanism of Action: GPR119 Agonism**

GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for metabolic diseases. GLP-1 itself promotes insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and weight management.

Below is a diagram illustrating the signaling pathway of GPR119 agonists.





Click to download full resolution via product page

Caption: GPR119 Agonist Signaling Pathway.

## Preclinical Efficacy of DA-1241 in MASH Models

**DA-1241** has demonstrated significant efficacy in various preclinical models of MASH, addressing key pathological features of the disease including steatosis, inflammation, and fibrosis.[2][3][4]

Data Presentation: **DA-1241** in MASH Models



| Parameter                       | Animal Model                                | Treatment                                                                                                      | Key Findings                                                                                                           | Reference |
|---------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Hepatic<br>Steatosis            | Gubra Amylin<br>NASH (GAN)<br>diet-fed mice | DA-1241 (100<br>mg/kg, oral, daily<br>for 12 weeks)                                                            | Reduced liver lipid area and number of steatotic hepatocytes.                                                          | [2]       |
| High-Fat Diet<br>(HFD)-fed mice | DA-1241                                     | Markedly ameliorated fatty liver and reduced hepatic triglyceride levels.                                      | [3]                                                                                                                    |           |
| Inflammation                    | GAN diet-fed<br>mice                        | DA-1241 (100<br>mg/kg) +<br>Efruxifermin (1<br>mg/kg)                                                          | Significantly reduced inflammatory markers (galectin-3).                                                               | [2]       |
| MASH mouse<br>models            | DA-1241                                     | Reduced liver inflammation and restored inflammation-related hepatic gene expression. Inhibits NFkB signaling. | [4][5]                                                                                                                 |           |
| Fibrosis                        | GAN diet-fed<br>mice                        | DA-1241 (100<br>mg/kg) +<br>Semaglutide (30<br>nmol/kg)                                                        | Combination treatment led to marked improvements in NAFLD Activity Score (NAS) (≥2- point improvement in 80% of mice). | [6]       |



| MASH mouse<br>models | DA-1241                | Prevented the development of fibrosis with a trend to decrease the area of fibrosis by 35.8% compared to placebo. | [1]                                                |     |
|----------------------|------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|-----|
| Liver Enzymes        | HFD-fed mice           | DA-1241                                                                                                           | Significant reduction in serum AST and ALT levels. | [3] |
| GAN diet-fed<br>mice | DA-1241 (100<br>mg/kg) | Reductions in plasma transaminases.                                                                               | [2]                                                |     |
| Body Weight          | GAN diet-fed<br>mice   | DA-1241 (100<br>mg/kg, daily for<br>12 weeks)                                                                     | Weight-neutral over the 12-week treatment period.  | [2] |
| HFD-fed mice         | DA-1241                | Decreased body weight without affecting food intake.                                                              | [3]                                                |     |

# Preclinical Efficacy of DA-1241 in Type 2 Diabetes Models

In preclinical models of T2D, **DA-1241** has shown beneficial effects on glucose metabolism and insulin secretion.

Data Presentation: **DA-1241** in T2D Models



| Parameter                  | Animal Model                                | Treatment                                     | Key Findings                                            | Reference |
|----------------------------|---------------------------------------------|-----------------------------------------------|---------------------------------------------------------|-----------|
| Glucose<br>Tolerance       | High-Fat Diet<br>(HFD)-fed<br>C57BL/6J mice | DA-1241 (120<br>mg/kg, daily for<br>12 weeks) | Improved oral<br>glucose<br>tolerance.                  | [7]       |
| Insulin Secretion          | HFD-fed<br>C57BL/6J mice                    | DA-1241 (120<br>mg/kg, daily for<br>12 weeks) | Enhanced<br>glucose-<br>dependent<br>insulin secretion. | [7]       |
| GLP-1 Secretion            | HFD-fed<br>C57BL/6J mice                    | DA-1241 (120<br>mg/kg)                        | Increased serum<br>total GLP-1<br>levels.               | [7]       |
| Fasting Blood<br>Glucose   | HFD-fed<br>C57BL/6J mice                    | DA-1241 (120<br>mg/kg, daily for<br>12 weeks) | Decreased<br>fasting blood<br>glucose levels.           | [7]       |
| Hepatic<br>Gluconeogenesis | HepG2 cells and mouse liver                 | DA-1241                                       | Reduced<br>gluconeogenic<br>enzyme<br>expression.       | [5]       |

# **Comparison with Other GPR119 Agonists**

Several other GPR119 agonists have been evaluated in preclinical studies. While direct head-to-head comparative studies with **DA-1241** are limited, the following table summarizes available data on some of these compounds.

Data Presentation: Comparison of GPR119 Agonists



| Compound  | Key Preclinical Findings                                                                                                                           | Reference |
|-----------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AR231453  | Potent GPR119 agonist that increases cAMP and insulin release in a glucosedependent manner. Improves glycemic control in normal and diabetic mice. | [7]       |
| GSK252A   | In isolated rat islets, it<br>stimulated glucose-dependent<br>insulin secretion and in<br>GLUTag cells, it stimulated the<br>release of GLP-1.     | [8]       |
| AS1269574 | Potent, orally available GPR119 agonist (EC50 of 2.5  µM in HEK293 cells expressing human GPR119). Induces glucose-dependent insulin secretion.    | [9][10]   |

It is important to note that the preclinical success of GPR119 agonists in rodent models has not consistently translated into robust efficacy in human clinical trials for T2D.[1] However, the promising data for **DA-1241** in MASH models, a disease with a complex pathophysiology, suggests a potential for this compound in liver diseases.

## **Experimental Protocols**

A common experimental workflow for evaluating a GPR119 agonist in a preclinical MASH model is outlined below.





Click to download full resolution via product page

Caption: Typical Preclinical MASH Study Workflow.

#### Key Experimental Methodologies:

- Animal Models: The Gubra Amylin NASH (GAN) diet-fed mouse is a commonly used model
  that induces advanced liver pathology consistent with human MASH.[2] High-fat diet (HFD)fed mice are also frequently used to induce obesity and hepatic steatosis.[3]
- Dosing: DA-1241 is typically administered orally at doses ranging from 100 to 120 mg/kg once daily.[2][7]
- Endpoints:



- Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius
   Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.
- Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), triglycerides, and inflammatory cytokines are measured.
- Gene Expression: Hepatic gene expression related to inflammation and fibrosis is analyzed using techniques like qPCR or RNA sequencing.

### Conclusion

The preclinical data for **DA-1241** demonstrates its potential as a therapeutic agent for MASH and T2D. Its ability to favorably modulate key aspects of MASH pathology, including steatosis, inflammation, and fibrosis, in relevant animal models is promising. Furthermore, its beneficial effects on glucose metabolism and incretin secretion provide a strong rationale for its development in T2D. While the broader class of GPR119 agonists has faced challenges in clinical translation for diabetes, the unique profile of **DA-1241**, particularly its efficacy in MASH models, warrants further investigation. Future comparative studies with other therapeutic modalities will be crucial in defining the clinical potential of **DA-1241**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the EASL Congress 2025 [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 activation by DA-1241 alleviates hepatic and systemic inflammation in MASH mice through inhibition of NFkB signaling PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. MetaVia Presents Pre-Clinical Data on DA-1241 Demonstrating Additive Hepatoprotective Effects in Combination With Efruxifermin at the ADA's 85th Scientific Session | MetaVia Inc. [ir.metaviatx.com]
- 6. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucosestimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of Preclinical Data for the GPR119 Agonist DA-1241]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605608#cross-study-comparison-of-da-1241-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





